molecular formula C20H26O6 B2778601 Epindosin CAS No. 20086-60-6

Epindosin

Cat. No.: B2778601
CAS No.: 20086-60-6
M. Wt: 362.422
InChI Key: WZYJEEIAFBHYJS-OBDLXCJPSA-N
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Properties

IUPAC Name

9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYJEEIAFBHYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330613
Record name NODOSIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10391-09-0
Record name NODOSIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NODOSIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Epindosin can be extracted from the plant Isodon japonica var. glaucocalyx using a series of chromatographic techniques. The ethyl acetate fraction is further separated by silica gel, glucan gel, and macroporous resin column chromatography, followed by recrystallization to obtain pure epinodosin .

Industrial Production Methods: While specific industrial production methods for epinodosin are not well-documented, the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. These methods typically involve solvent extraction, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Epindosin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize epinodosin.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce epinodosin.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of epinodosin can lead to the formation of epinodosin oxide, while reduction can yield reduced epinodosin derivatives.

Scientific Research Applications

Epindosin has shown promise in various scientific research applications:

Biological Activity

Epindosin is a diterpenoid compound that has garnered attention for its various biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy against cancer, and potential therapeutic applications.

  • Molecular Formula : C20_{20}H28_{28}O6_6
  • Molecular Weight : 364.43 g/mol
  • CAS Number : 20086-60-6

This compound primarily exerts its biological effects through the modulation of specific cellular pathways:

  • miRNA-143-3p/Bcl-2 Axis : this compound upregulates miRNA-143-3p, leading to the downregulation of the anti-apoptotic protein Bcl-2. This shift promotes apoptosis in cancer cells, particularly in esophageal squamous cell carcinoma (ESCC) .
  • MAPK Signaling Pathway : The compound influences the protein expression within the MAPK signaling pathway, which is crucial for cell proliferation and survival .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various human tumor cell lines:

  • Cell Lines Tested :
    • HL-60 (leukemia)
    • HO-8910 (ovarian cancer)
    • A-549 (lung cancer)

In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and reduces cell invasion and migration .

Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines

Cell LineIC50 Value (μM)Effect
HL-6010.4Moderate cytotoxicity
HO-8910Not specifiedInduces apoptosis
A-549Not specifiedReduces invasion

Antibacterial Activity

In addition to its anticancer properties, this compound exhibits antibacterial effects. This makes it a potential candidate for developing new antibiotics .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as a therapeutic agent:

  • In Vivo Studies : Research using nude mouse models has shown that this compound significantly attenuates tumor growth in ESCC, indicating its potential for cancer treatment .
  • Clinical Implications : While preclinical findings are promising, further studies are necessary to assess the safety and efficacy of this compound in humans. The transition from laboratory findings to clinical applications is crucial for validating its therapeutic potential.

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